2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile
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Overview
Description
2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile is an organic compound with a complex structure that includes fluorine, iodine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile typically involves multiple steps, including halogenation, nitration, and coupling reactions. A common synthetic route may start with the halogenation of a phenyl ring to introduce the fluorine and iodine atoms. This is followed by nitration to add the nitro group. The final step often involves a coupling reaction to form the prop-2-enenitrile moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the implementation of purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the double bond in the prop-2-enenitrile moiety.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of the halogen atoms could introduce various functional groups.
Scientific Research Applications
2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-3-[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile: Similar structure but with chlorine instead of iodine.
2-(2-Fluorophenyl)-3-[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile: Similar structure but with bromine instead of iodine.
Uniqueness
The presence of iodine in 2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile makes it unique compared to its analogs with chlorine or bromine. Iodine’s larger atomic size and different reactivity can lead to distinct chemical and biological properties, making this compound particularly interesting for research.
Properties
CAS No. |
5322-05-4 |
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Molecular Formula |
C22H14FIN2O3 |
Molecular Weight |
500.3 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C22H14FIN2O3/c23-20-4-2-1-3-19(20)17(13-25)11-16-7-10-22(21(24)12-16)29-14-15-5-8-18(9-6-15)26(27)28/h1-12H,14H2 |
InChI Key |
LXXCOLOYRDTUCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])I)C#N)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])I)C#N)F |
Origin of Product |
United States |
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